![molecular formula C11H13N5O B8588060 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine](/img/structure/B8588060.png)
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylamino group and a benzene ring with diamine substitutions. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the methylamino group and the benzene ring with diamine substitutions. Common reagents used in these reactions include pyrimidine derivatives, methylamine, and benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
化学反応の分析
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-(2-Methylamino-pyrimidin-4-yloxy)-phenol
- 2-Amino-4-(2-methylamino-pyrimidin-4-yloxy)-phenol
Uniqueness
Compared to similar compounds, 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H13N5O/c1-14-11-15-5-4-10(16-11)17-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3,(H,14,15,16) |
InChIキー |
HMWMJAAOKIFWRZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8587979.png)
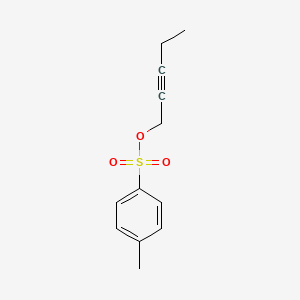
![1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene](/img/structure/B8587990.png)
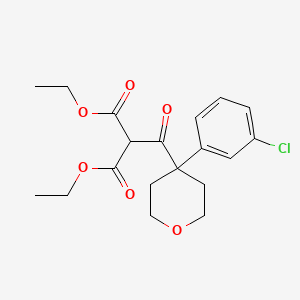
![(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8587997.png)

![1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene](/img/structure/B8588007.png)
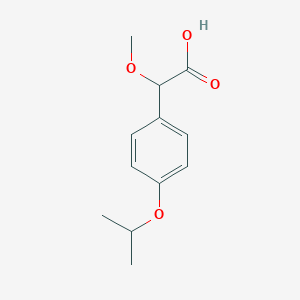
![1-Benzyl-1-(cyanoacetyl)-3-[3-(methylthio)phenyl]urea](/img/structure/B8588034.png)
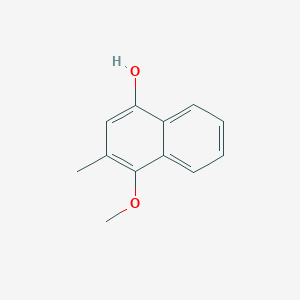
![[1,1'-Bis(DI-cyclohexylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8588051.png)
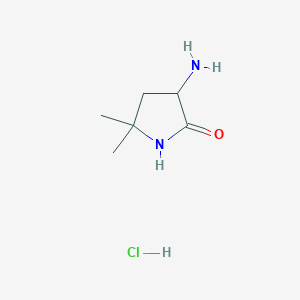
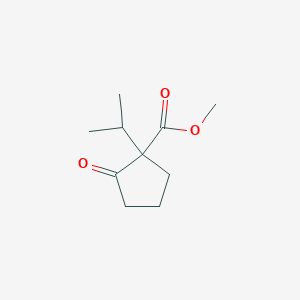
![[Chloro(4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B8588067.png)
